molecular formula C23H29N5O2 B2817325 3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922016-44-2

3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2817325
CAS RN: 922016-44-2
M. Wt: 407.518
InChI Key: GDJUXQPAGYGKDG-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide” is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a class of compounds that have been synthesized for their potential anti-breast-cancer activity . These compounds have been designed based on molecular diversity and their antiproliferative activity has been evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves the design of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .

Scientific Research Applications

Synthesis Methodologies

  • The synthesis of pyrazolopyrimidine derivatives involves strategic chemical reactions that contribute to the diversity of this compound class. For example, certain derivatives have been synthesized through cyclocondensation reactions, microwave irradiation, and other efficient methodologies that enhance the yield and purity of these compounds (Erkin & Krutikov, 2008). Such methods are crucial for the development of new compounds with potential biological activities.

Structural Analysis and Design

  • Detailed structural analysis, including crystallographic studies, provides insight into the molecular arrangement and potential intermolecular interactions. This information is pivotal for understanding the compound's reactivity and for designing molecules with specific characteristics (Avasthi, Aswal, & Maulik, 1998). Such analyses contribute to the rational design of new drugs and materials.

Potential Biological Activities

  • The biological evaluation of pyrazolopyrimidine derivatives has revealed a range of potential activities, including anticancer, antimicrobial, and enzyme inhibition properties. This highlights the importance of these compounds in medicinal chemistry and drug discovery (Rahmouni et al., 2016). Research in this area continues to explore the therapeutic potential of these molecules.

Future Directions

The future directions for this compound could involve further testing and evaluation of its antiproliferative activity against different types of cancer cells . Additionally, modifications could be made to its structure in an attempt to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

3-cyclopentyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-17-5-4-8-19(13-17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)10-9-18-6-2-3-7-18/h4-5,8,13-14,16,18H,2-3,6-7,9-12,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJUXQPAGYGKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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